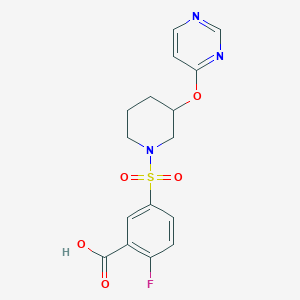

2-Fluoro-5-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-5-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoic acid, also known as PF-06463922, is a potent and selective inhibitor of the enzyme interleukin-1 receptor associated kinase 4 (IRAK4). IRAK4 is a key component of the toll-like receptor (TLR) signaling pathway, which plays a crucial role in the immune response to infections and inflammation. The inhibition of IRAK4 by PF-06463922 has potential therapeutic applications in a variety of inflammatory and autoimmune diseases.

Scientific Research Applications

Cancer Treatment

This compound has potential applications in cancer therapy due to its structural similarity to fluorinated pyrimidines, which are known to inhibit thymidylate synthase (TS). TS is a key enzyme in DNA synthesis, and its inhibition can lead to the disruption of cancer cell proliferation .

Antibacterial Agents

Derivatives of this compound have been explored for their antibacterial properties. The presence of the fluorine atom and the pyrimidinyl group may contribute to the antibacterial activity, offering a new avenue for the development of antimicrobial drugs .

Antiviral Research

The compound’s framework is conducive to modifications that enhance antiviral activity. By substituting different functional groups, researchers can potentially develop new antiviral agents that are more effective against resistant strains .

Kinase Inhibition

Kinase inhibitors are crucial in the treatment of various diseases, including cancer. The structure of 2-Fluoro-5-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoic acid suggests it could serve as a scaffold for developing multi-targeted kinase inhibitors, which are an important class of therapeutic agents .

Drug Design and Synthesis

The compound can be used as an intermediate in the synthesis of more complex molecules with pharmaceutical applications. Its reactive groups make it a versatile building block for the design of new drugs .

Personalized Medicine

The fluorinated pyrimidine moiety within this compound’s structure is significant in personalized medicine. It can be used to create more precise drug formulations tailored to individual patient needs, particularly in cancer treatment .

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors

Mode of Action

It’s known that such compounds often interact with their targets by binding to active sites, thereby modulating the activity of the target . The specific interactions and resulting changes would depend on the nature of the target and the structure of the compound.

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, often related to the function of their targets . The downstream effects would depend on the specific pathways involved.

Result of Action

The effects would likely be related to the modulation of the activity of its targets . The specific effects would depend on the nature of the targets and the biochemical pathways they are involved in.

properties

IUPAC Name |

2-fluoro-5-(3-pyrimidin-4-yloxypiperidin-1-yl)sulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O5S/c17-14-4-3-12(8-13(14)16(21)22)26(23,24)20-7-1-2-11(9-20)25-15-5-6-18-10-19-15/h3-6,8,10-11H,1-2,7,9H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTAKLFDVBRNAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)OC3=NC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 4-((4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2920443.png)

![4-(4-methoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2920445.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2920451.png)

![2-[2-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2920452.png)

![Indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B2920458.png)

![2-(1-Cyano-2-phenylvinyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2920459.png)

![Ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-4-(p-tolyl)thiophene-3-carboxylate](/img/structure/B2920460.png)

![2,4-difluoro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2920463.png)